molecular formula C16H17BrN2O2S B2875253 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1448036-51-8

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2875253
CAS No.: 1448036-51-8
M. Wt: 381.29
InChI Key: SNRIKMVXZYUNCE-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone ( 1448036-51-8) is a complex heterocyclic compound with a molecular formula of C16H17BrN2O2S and a molecular weight of 381.3 g/mol . This reagent features a piperidine scaffold substituted with a 3-bromopyridyloxy group and a 4-methylthiophen-2-yl methanone functionality, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. Compounds with similar (3-Bromopyridin-2-yl)oxy)piperidine scaffolds are frequently employed in pharmaceutical research for the development of biologically active molecules, particularly as orexin receptor modulators and other therapeutic targets . The presence of both bromine and heterocyclic systems in its structure makes it a versatile building block for transition-metal-catalyzed cross-coupling reactions, including Palladium-catalyzed Catellani-type reactions which enable sequential ortho C-H functionalization for constructing polysubstituted arenes that are difficult to access through traditional methods . Researchers utilize this compound for the synthesis of complex molecular architectures, particularly in exploring structure-activity relationships in drug discovery programs. The molecular structure is characterized by the SMILES notation: Cc1csc(C(=O)N2CCC(Oc3ncccc3Br)CC2)c1 . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult appropriate safety data sheets and handle this compound using proper safety protocols.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-11-9-14(22-10-11)16(20)19-7-4-12(5-8-19)21-15-13(17)3-2-6-18-15/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRIKMVXZYUNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary components:

  • 4-((3-Bromopyridin-2-yl)oxy)piperidine : Generated via etherification of 3-bromo-2-hydroxypyridine with 4-hydroxypiperidine.
  • 4-Methylthiophene-2-carbonyl chloride : An acylating agent for introducing the methanone moiety.

A convergent synthesis is proposed, wherein the piperidine intermediate is first functionalized with the pyridinyloxy group, followed by nitrogen acylation. Alternative routes involving sequential acylation and etherification were deemed less efficient due to steric hindrance at the piperidine nitrogen.

Detailed Synthetic Routes

Synthesis of 4-((3-Bromopyridin-2-yl)oxy)piperidine

Nucleophilic Aromatic Substitution

3-Bromo-2-hydroxypyridine reacts with 4-hydroxypiperidine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature. This method affords moderate yields (50–65%) but requires careful purification due to phosphine oxide byproducts.

Alternative Approach : Base-mediated coupling using potassium tert-butoxide in dimethylformamide (DMF) at 80°C for 12 hours achieves comparable yields (55–60%) with simpler workup.

Optimization of Etherification
  • Solvent Screening : DMF outperforms THF and dichloromethane (DCM) in reaction efficiency.
  • Temperature : Elevated temperatures (80–100°C) reduce reaction time but may degrade sensitive substrates.
  • Catalysis : Addition of catalytic potassium iodide (5 mol%) enhances nucleophilicity of the piperidin-4-olate.

Acylation of 4-((3-Bromopyridin-2-yl)oxy)piperidine

Preparation of 4-Methylthiophene-2-carbonyl Chloride

4-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM under reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (95–98% purity).

Coupling Reaction

The piperidine intermediate is acylated with 4-methylthiophene-2-carbonyl chloride in the presence of triethylamine (TEA) as a base. Key parameters:

  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Temperature : 0°C to room temperature.
  • Stoichiometry : 1.2 equivalents of acyl chloride ensures complete conversion.

Yield: 70–85% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization of Reaction Conditions

Etherification Step Optimization

Parameter Conditions Tested Optimal Conditions Yield Improvement
Solvent THF, DMF, DCM, Acetonitrile DMF +15%
Base KOtBu, NaH, DBU KOtBu +10%
Catalyst None, KI, 18-Crown-6 KI (5 mol%) +8%
Temperature 25°C, 50°C, 80°C, 100°C 80°C +20%

Acylation Step Optimization

Parameter Conditions Tested Optimal Conditions Yield Improvement
Solvent DCM, THF, EtOAc DCM +5%
Base TEA, DMAP, Pyridine TEA +12%
Reaction Time 1h, 3h, 6h, 12h 3h +7%

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 8.21 (d, 1H, pyridine-H6), 7.45 (dd, 1H, pyridine-H5), 7.28 (s, 1H, thiophene-H3), 6.95 (s, 1H, thiophene-H5), 4.80–4.70 (m, 1H, piperidine-H4), 3.90–3.60 (m, 4H, piperidine-H2, H6), 2.45 (s, 3H, thiophene-CH₃).
  • LC-MS (APCI+) : m/z 423.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity. Retention time: 12.4 minutes.

Challenges and Troubleshooting

Byproduct Formation in Etherification

  • Issue : Competing O- vs. N-alkylation in piperidine.
  • Solution : Use of bulky bases (e.g., KOtBu) suppresses N-alkylation.

Hydrolysis of Acyl Chloride

  • Issue : Moisture-sensitive acyl chloride degrades during storage.
  • Solution : Fresh preparation and use of molecular sieves in reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromopyridine moiety can be oxidized to form a pyridine-N-oxide derivative.

  • Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.

  • Substitution: : The bromine atom in the bromopyridine moiety can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.

Major Products Formed

  • Pyridine-N-oxide derivatives: : Resulting from the oxidation of the bromopyridine moiety.

  • Piperidinol derivatives: : Resulting from the reduction of the piperidine ring.

  • Substituted bromopyridines: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, leading to biological responses. The piperidine ring and methylthiophene group may also contribute to the compound's activity by modulating its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The compound shares structural motifs with several arylpiperazine/piperidine derivatives. Below is a comparative analysis of its key features against related molecules:

Compound Name Thiophene Substituent Aromatic Group on Piperidine/Piperazine Heterocyclic Core Key Structural Differences
Target Compound 4-methylthiophen-2-yl 3-Bromopyridin-2-yl Piperidine Reference structure for comparison
(4-Bromo-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone 4-bromothiophen-2-yl Pyrimidin-2-yl Piperazine Bromo vs. methyl on thiophene; pyrimidine vs. bromopyridine
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophen-2-yl 4-(Trifluoromethyl)phenyl Piperazine Unsubstituted thiophene; strong electron-withdrawing CF₃ group
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Thiophen-2-yl 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Piperazine Chloro/CF₃-pyridine; extended butanone chain

Electronic and Steric Effects

  • Bromo substituents (as in ) increase molecular weight and steric hindrance, which may reduce solubility but enhance hydrophobic binding.
  • Aromatic Groups on Piperidine/Piperazine: 3-Bromopyridine (target) offers a balance of moderate electron withdrawal and halogen bonding capability, whereas pyrimidine () provides dual nitrogen atoms for hydrogen bonding.
  • Heterocyclic Core :

    • Piperidine (target) has one nitrogen atom, reducing basicity and possibly enhancing membrane permeability compared to piperazine (), which contains two nitrogen atoms for increased solubility and hydrogen bonding.

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